Tert-butyl 4-(4-iodobenzoyl)piperazine-1-carboxylate

Cross-coupling reactivity Oxidative addition Bond dissociation energy

Tert-butyl 4-(4-iodobenzoyl)piperazine-1-carboxylate (CAS 1049022-58-3, molecular formula C₁₆H₂₁IN₂O₃, molecular weight 416.26 g/mol) is a Boc-protected piperazine derivative bearing a para-iodobenzoyl substituent at the N4 position. This compound belongs to the N-acyl-N′-Boc-piperazine scaffold class and serves primarily as a versatile synthetic intermediate in medicinal chemistry and pharmaceutical R&D.

Molecular Formula C16H21IN2O3
Molecular Weight 416.25 g/mol
CAS No. 1049022-58-3
Cat. No. B1387565
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 4-(4-iodobenzoyl)piperazine-1-carboxylate
CAS1049022-58-3
Molecular FormulaC16H21IN2O3
Molecular Weight416.25 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCN(CC1)C(=O)C2=CC=C(C=C2)I
InChIInChI=1S/C16H21IN2O3/c1-16(2,3)22-15(21)19-10-8-18(9-11-19)14(20)12-4-6-13(17)7-5-12/h4-7H,8-11H2,1-3H3
InChIKeyOSMPKQSUSRZULQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-Butyl 4-(4-Iodobenzoyl)piperazine-1-carboxylate (CAS 1049022-58-3): Core Identity and Procurement-Relevant Profile


Tert-butyl 4-(4-iodobenzoyl)piperazine-1-carboxylate (CAS 1049022-58-3, molecular formula C₁₆H₂₁IN₂O₃, molecular weight 416.26 g/mol) is a Boc-protected piperazine derivative bearing a para-iodobenzoyl substituent at the N4 position . This compound belongs to the N-acyl-N′-Boc-piperazine scaffold class and serves primarily as a versatile synthetic intermediate in medicinal chemistry and pharmaceutical R&D . Its defining structural features—the iodine atom at the para position of the benzoyl ring, the amide carbonyl linker, and the acid-labile tert-butyl carbamate (Boc) protecting group—collectively enable a range of downstream synthetic transformations that are not equally accessible to the corresponding bromo, chloro, or regioisomeric analogs [1].

Why In-Class Halogen or Protecting-Group Swaps Are Not Equivalent to Tert-Butyl 4-(4-Iodobenzoyl)piperazine-1-carboxylate


Although the para-bromobenzoyl (CAS 867333-30-0) and para-chlorobenzoyl (CAS 897445-35-1) analogs share the same core scaffold, substitution of the halogen atom produces a compound with materially different reactivity, physicochemical properties, and synthetic utility. The C–I bond is significantly weaker than C–Br or C–Cl (bond dissociation energies of approximately 57, 72, and 85 kcal/mol, respectively) [1], translating into higher oxidative addition rates with Pd(0) catalysts and enabling cross-coupling reactions under milder conditions with higher yields [2]. Furthermore, the larger polarizable iodine atom forms stronger halogen bonds (σ-hole interactions), which can be exploited in fragment-based drug design for enhanced target selectivity [3]. The orthogonal Boc protecting group adds a further dimension: it allows selective N4 deprotection under acidic conditions (TFA/DCM) without affecting the amide linkage, enabling sequential functionalization strategies that are not possible with unprotected or differently protected analogs [4]. These differences mean that procurement decisions based on assumed interchangeability risk synthetic failure, lower yields, or missed opportunities for chemotype diversification.

Quantitative Differentiation Evidence for Tert-Butyl 4-(4-Iodobenzoyl)piperazine-1-carboxylate Versus Closest Analogs


Carbon–Halogen Bond Dissociation Energy: Iodo vs. Bromo vs. Chloro Analogs

The C–I bond in the target compound is significantly weaker than the C–Br and C–Cl bonds in its direct halogen analogs, with bond dissociation energies (BDEs) of approximately 57 kcal/mol (C–I), 72 kcal/mol (C–Br), and 85 kcal/mol (C–Cl) for aryl halides [1]. This difference directly governs the rate of oxidative addition to Pd(0), the rate-determining step in Suzuki–Miyaura, Sonogashira, and Heck cross-coupling reactions [2]. Computational studies on related systems report activation energies for C–X cleavage of approximately 5 kcal/mol (C–I), 10 kcal/mol (C–Br), and 12 kcal/mol (C–Cl), consistent with the leaving-group ability hierarchy I > Br > Cl [3]. In practical terms, the iodo compound can undergo Pd-catalyzed cross-coupling at room temperature or with mild heating, whereas the chloro analog typically requires elevated temperatures (80–110 °C) and specialized ligand systems.

Cross-coupling reactivity Oxidative addition Bond dissociation energy

Predicted Physicochemical Properties: Head-to-Head Comparison Across Halogen Series

Predicted physicochemical properties of the iodo, bromo, and chloro analogs demonstrate a systematic trend with halogen size that impacts chromatographic behavior, solubility, and formulation . The target compound (iodo) has a predicted density of 1.5 ± 0.1 g/cm³ and boiling point of 484.7 ± 40.0 °C at 760 mmHg, compared with 1.4 ± 0.1 g/cm³ and 470.7 ± 40.0 °C for the bromo analog, and 1.226 ± 0.06 g/cm³ and 457.3 ± 40.0 °C for the chloro analog [1]. The ACD/LogP (octanol–water partition coefficient) follows the same rank order: ~2.86 (iodo) vs. 3.02 (bromo) vs. 2.7 (chloro) . The molecular weight difference is also substantial: 416.26 (iodo) vs. 369.26 (bromo) vs. 324.80 (chloro), a span of 91.46 Da .

Physicochemical properties Chromatography Lead optimization

Halogen Bond Donor Strength: Iodine Outperforms Bromine and Chlorine in Structure-Based Design

The σ-hole magnitude—and consequently halogen bond donor strength—increases with halogen polarizability in the order Cl < Br < I [1]. In protein–ligand complexes, iodine-containing fragments yield higher hit rates than bromine- or chlorine-containing fragments in fragment-based screening campaigns [2]. Quantitative computational studies show that halogen bonding interaction energies for iodine–carbonyl oxygen contacts can reach approximately −3.6 kcal/mol and beyond, compared with weaker interactions for bromine and chlorine [3]. The para-iodobenzoyl moiety on the target compound positions the iodine atom in a geometrically accessible location for intermolecular halogen bonding, making this compound a strategically valuable building block for medicinal chemists seeking to exploit halogen bonding for target engagement or selectivity engineering [4].

Halogen bonding Fragment-based drug design Sigma-hole interactions Molecular recognition

Orthogonal Boc Protection Strategy for Sequential Piperazine Functionalization

The Boc group on the N1 position of the piperazine ring is orthogonal to the N4-iodobenzoyl amide: it can be selectively removed under acidic conditions (20–50% TFA in DCM, or HCl in dioxane) within 30–120 minutes at ambient temperature without affecting the amide bond [1]. This orthogonality enables a 'protect–functionalize–deprotect–functionalize' sequence that is not possible with unprotected 4-iodobenzoylpiperazine (CAS 179334-16-8) or with protecting groups such as Cbz (which requires hydrogenolysis, potentially reducing the iodoarene) or Fmoc (which requires basic conditions that may hydrolyze the amide) . The resulting free NH piperazine can then be elaborated via reductive amination, sulfonylation, urea formation, or Buchwald–Hartwig coupling [2].

Orthogonal protecting groups Solid-phase synthesis Piperazine diversification Multi-step synthesis

Documented Use as Key Intermediate in Indazole-Based FGFR Kinase Inhibitor Patents

Tert-butyl 4-(4-iodobenzoyl)piperazine-1-carboxylate has been specifically cited as a synthetic intermediate in a patent describing indazole derivatives as FGFR kinase inhibitors . The patent reports that compounds derived from this intermediate exhibit significant inhibitory activity against FGFR1 and demonstrate anti-proliferative effects against breast cancer, colorectal cancer, and lung cancer cell lines . In an in vivo bleomycin-induced pulmonary fibrosis model, the efficacy of the final indazole compound was reported to be comparable to nintedanib, a clinically approved anti-fibrotic drug . While these biological data pertain to the final elaborated structures rather than the intermediate itself, the patent citation establishes the compound's documented role in a therapeutically relevant chemical series, distinguishing it from closely related building blocks (bromo, chloro, or regioisomeric analogs) that lack such patent-documented downstream applications.

FGFR inhibitor Indazole Kinase inhibitor Patent intermediate

Optimal Application Scenarios for Tert-Butyl 4-(4-Iodobenzoyl)piperazine-1-carboxylate Based on Quantitative Differentiation Evidence


Palladium-Catalyzed Cross-Coupling Library Synthesis (Suzuki, Sonogashira, Heck)

The weaker C–I bond (BDE ~57 kcal/mol vs. ~72 kcal/mol for C–Br and ~85 kcal/mol for C–Cl) makes this compound the preferred substrate for Pd(0)-catalyzed cross-coupling reactions, particularly when mild conditions are required to preserve sensitive functional groups elsewhere in the molecule [1]. The para-iodobenzoyl group can undergo Suzuki–Miyaura coupling with aryl/heteroaryl boronic acids, Sonogashira coupling with terminal alkynes, or Heck coupling with activated alkenes, enabling rapid diversification of the benzoyl moiety [2]. After coupling, the Boc group can be cleaved to reveal a free piperazine NH for further elaboration. This sequential strategy—cross-couple first, deprotect second—is uniquely enabled by the combination of the reactive C–I bond and the orthogonal Boc group [3].

Fragment-Based Drug Discovery Leveraging Halogen Bonding

Iodine's superior σ-hole donor strength (I > Br > Cl) supports the use of this compound in fragment-based screening libraries where halogen bonding to backbone carbonyls or side-chain carboxylates in protein targets is desired [4]. Iodine-containing fragments have been shown to yield higher hit rates than bromine- or chlorine-containing analogs [5]. The Boc-piperazine scaffold provides a built-in diversification point: after a fragment hit is confirmed, the Boc group can be removed and the resulting NH can be functionalized to optimize potency and selectivity, making this compound an efficient entry point for fragment-to-lead campaigns [6].

Synthesis of FGFR-Targeted Kinase Inhibitor Candidates

As documented in a patent describing indazole-based FGFR inhibitors, this compound serves as a key intermediate for constructing molecules with demonstrated FGFR1 inhibitory activity, anti-cancer efficacy across multiple cell lines (breast, colorectal, lung), and in vivo anti-fibrotic activity comparable to the approved drug nintedanib . For medicinal chemistry teams pursuing FGFR or related kinase targets, selecting this specific building block provides a literature-validated starting point with a defined synthetic trajectory, reducing the time required for route scouting and SAR exploration .

Orthogonally Protected Piperazine for Parallel Synthesis and DNA-Encoded Library (DEL) Construction

The orthogonal Boc protection allows this compound to be used in split-and-pool or parallel synthesis workflows where the amide-linked iodobenzoyl group remains intact during N1 deprotection and subsequent diversification [7]. The iodoarene can also participate in on-DNA cross-coupling reactions for DNA-encoded library (DEL) construction, where the mild conditions compatible with aryl iodides are advantageous for maintaining DNA integrity [8]. The 98% commercial purity specification typical of this compound (CAS 1049022-58-3) supports its use in library synthesis where high purity of building blocks is critical for downstream hit identification .

Quote Request

Request a Quote for Tert-butyl 4-(4-iodobenzoyl)piperazine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.